molecular formula C13H11ClOS2 B599682 2-Chloro-1-(5'-(prop-1-ynyl)-2,2'-bithiophen-5-yl)ethanol CAS No. 114916-00-6

2-Chloro-1-(5'-(prop-1-ynyl)-2,2'-bithiophen-5-yl)ethanol

Cat. No.: B599682
CAS No.: 114916-00-6
M. Wt: 282.8
InChI Key: IGVMEXFYGCEVQU-UHFFFAOYSA-N
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Description

2-Chloro-1-(5’-(prop-1-ynyl)-2,2’-bithiophen-5-yl)ethanol is an organic compound that features a chloroethanol group attached to a bithiophene structure with a propynyl substituent

Scientific Research Applications

2-Chloro-1-(5’-(prop-1-ynyl)-2,2’-bithiophen-5-yl)ethanol has several scientific research applications:

    Organic Electronics: The compound’s bithiophene core makes it a potential candidate for use in organic semiconductors and conductive polymers.

    Pharmaceuticals: Its unique structure may be explored for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: The compound can be used in the synthesis of advanced materials with tailored electronic and optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5’-(prop-1-ynyl)-2,2’-bithiophen-5-yl)ethanol typically involves multiple steps:

    Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Introduction of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated bithiophene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Chlorination and Hydroxylation: The final step involves the chlorination of the ethyl group followed by hydroxylation to introduce the chloroethanol moiety. This can be achieved using reagents such as thionyl chloride (SOCl₂) for chlorination and subsequent reaction with a base like sodium hydroxide (NaOH) for hydroxylation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5’-(prop-1-ynyl)-2,2’-bithiophen-5-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl compound (e.g., ketone or aldehyde).

    Reduction: Formation of the corresponding alcohol or hydrocarbon.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5’-(prop-1-ynyl)-2,2’-bithiophen-5-yl)ethanol would depend on its specific application. In organic electronics, its mechanism involves the delocalization of π-electrons across the bithiophene core, facilitating charge transport. In pharmaceuticals, the compound’s interaction with biological targets would depend on its functional groups and overall molecular structure, potentially involving binding to specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(5’-(prop-1-ynyl)-2,2’-bithiophen-5-yl)ethanol: can be compared with other bithiophene derivatives such as:

Uniqueness

The uniqueness of 2-Chloro-1-(5’-(prop-1-ynyl)-2,2’-bithiophen-5-yl)ethanol lies in its combination of functional groups, which impart distinct chemical reactivity and potential for diverse applications. The presence of both a chloroethanol group and a propynyl substituent on the bithiophene core makes it a versatile compound for further functionalization and application in various fields.

Properties

IUPAC Name

2-chloro-1-[5-(5-prop-1-ynylthiophen-2-yl)thiophen-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClOS2/c1-2-3-9-4-5-12(16-9)13-7-6-11(17-13)10(15)8-14/h4-7,10,15H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVMEXFYGCEVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC=C(S1)C2=CC=C(S2)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40702692
Record name 2-Chloro-1-[5'-(prop-1-yn-1-yl)[2,2'-bithiophen]-5-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114916-00-6
Record name 2-Chloro-1-[5'-(prop-1-yn-1-yl)[2,2'-bithiophen]-5-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1-(5'-(prop-1-ynyl)-2,2'-bithiophen-5-yl)ethanol
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2-Chloro-1-(5'-(prop-1-ynyl)-2,2'-bithiophen-5-yl)ethanol
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2-Chloro-1-(5'-(prop-1-ynyl)-2,2'-bithiophen-5-yl)ethanol
Reactant of Route 4
2-Chloro-1-(5'-(prop-1-ynyl)-2,2'-bithiophen-5-yl)ethanol
Reactant of Route 5
2-Chloro-1-(5'-(prop-1-ynyl)-2,2'-bithiophen-5-yl)ethanol
Reactant of Route 6
2-Chloro-1-(5'-(prop-1-ynyl)-2,2'-bithiophen-5-yl)ethanol

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